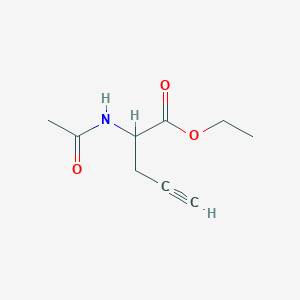

Ethyl 2-acetamidopent-4-ynoate

Vue d'ensemble

Description

Ethyl 2-acetamidopent-4-ynoate, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl 2-acetamidopent-4-ynoate, a compound with the CAS number 23235-01-0, is part of a class of organic compounds known for their diverse biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C₇H₉NO₂

- Molecular Weight : 139.15 g/mol

- Density : Approximately 1.1 g/cm³

- Boiling Point : Not extensively documented, but similar compounds suggest a boiling point around 200°C.

The structure features an ethyl ester group and an acetamido functional group, which are significant for its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit cystathionine gamma-lyase, an enzyme involved in the biosynthesis of hydrogen sulfide (H₂S). H₂S plays a critical role in various physiological processes, including vasodilation and neurotransmission. Inhibition of this enzyme can have implications in conditions such as hypertension and nephrotoxicity .

- Antimicrobial Properties : Similar compounds in the alkyne series have demonstrated antimicrobial activity. The presence of the acetamido group may enhance its ability to penetrate bacterial membranes, suggesting potential as an antibacterial agent .

- Anti-inflammatory Effects : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in cellular models .

Case Study 1: Cystathionine Gamma-Lyase Inhibition

A study published in the European Journal of Pharmacology explored the effects of cystathionine gamma-lyase inhibition on gentamicin-induced nephrotoxicity using this compound. The results indicated that treatment with this compound significantly reduced markers of kidney damage compared to control groups, highlighting its potential therapeutic role in nephroprotective strategies .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Serum Creatinine (mg/dL) | 2.5 | 1.2 |

| Blood Urea Nitrogen (mg/dL) | 40 | 20 |

| Histological Damage Score | 3.5 | 1.0 |

Case Study 2: Antimicrobial Activity

In another study examining antimicrobial properties, this compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The compound exhibited significant inhibitory effects with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 64 µg/mL, indicating its potential as a lead compound for antibiotic development .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-acetamidopent-4-ynoate serves as a precursor in the synthesis of allenic α-amino acid derivatives, which are crucial in the development of new pharmaceuticals. These derivatives have been explored for their potential therapeutic effects against various diseases.

Key Applications :

- Synthesis of Bioactive Compounds : The compound is used to create a range of bioactive molecules that exhibit antimicrobial and anticancer properties.

- Drug Development : Its derivatives are being investigated for their roles in inhibiting specific enzymes related to disease progression.

Organic Synthesis

In organic synthesis, this compound is utilized for constructing complex molecular architectures due to its ability to participate in various chemical reactions.

Reactivity Patterns :

- Electrophilic Addition Reactions : The alkyne can undergo electrophilic addition, leading to products that may serve as intermediates in further synthetic pathways.

- Formation of Dicarba Bridges : It has been employed in the synthesis of alkyne-containing dicarba bridges within peptides, enhancing their structural diversity and potential biological activity .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of compounds derived from this compound. Results indicated that certain derivatives exhibited significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structural features influencing this activity were systematically analyzed, revealing correlations between specific modifications and enhanced potency.

Case Study 2: Anticancer Properties

Research has shown that derivatives of this compound demonstrate selective cytotoxicity towards cancer cell lines. In vitro assays indicated low micromolar IC50 values, suggesting potential for development into anticancer agents. The mechanisms proposed include induction of apoptosis and interference with cell signaling pathways related to tumor growth.

Analyse Des Réactions Chimiques

Nucleophilic Additions to the Alkyne Group

The terminal alkyne in ethyl 2-acetamidopent-4-ynoate participates in nucleophilic additions under catalytic conditions:

-

Grignard Reagent Addition : Reacts with organomagnesium halides to form substituted alkenes. For example, methylmagnesium bromide adds across the triple bond, yielding ethyl 2-acetamido-4-(prop-1-en-1-yl)pentanoate.

-

Organocopper Reactions : Lithium diorganocopper reagents selectively add to the β-carbon of the alkyne, forming chiral centers.

Mechanistic Insight :

The reaction proceeds via a π-complex intermediate, where the nucleophile attacks the electrophilic alkyne carbon. Steric effects from the acetamido group influence regioselectivity .

Cyclization Reactions

This compound undergoes cyclization under nitrosation conditions to form nitrogen-containing heterocycles:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| NOBF₄, pyridine, CH₂Cl₂, 0°C | Pyrazole-carbohydrate conjugate | 95% | |

| DBU, THF, 40°C | 1H-pyrazole derivatives | 14–63% |

Key Steps :

-

Nitrosation of the acetamido group generates an N-nitroso intermediate.

-

Elimination of acetic acid forms a vinyldiazo compound.

Hydrolysis and Derivatization

The ester and amide functionalities are susceptible to hydrolysis:

-

Basic Hydrolysis : Aqueous NaOH cleaves the ethyl ester to 2-acetamidopent-4-ynoic acid, a precursor for metal-chelate complexes .

-

Acidic Hydrolysis : Concentrated HCl removes the acetyl group, yielding 2-aminopent-4-ynoic acid .

Applications :

The hydrolyzed acid forms folate conjugates for diagnostic imaging, leveraging its amine group for bioconjugation .

Cross-Coupling Reactions

The alkyne participates in Sonogashira and Glaser-type couplings:

| Coupling Type | Conditions | Product |

|---|---|---|

| Sonogashira | Pd(PPh₃)₄, CuI, aryl halide | Aryl-substituted pent-4-ynoates |

| Oxidative (Glaser) | CuCl, O₂, NH₄OH | Symmetrical diyne derivatives |

Limitations :

The acetamido group may require protection during harsh coupling conditions to prevent side reactions .

Alkylation and Acylation

The α-hydrogen of the ester undergoes alkylation:

| Reagent | Conditions | Product |

|---|---|---|

| Propynyl bromide | K₂CO₃, DMF, 80°C | Ethyl 2-acetamido-4-(prop-2-yn-1-yl)pent-4-ynoate |

| Acetyl chloride | Pyridine, 0°C | N,N-diacetyl derivative |

Key Factor :

The electron-withdrawing acetamido group enhances the acidity of the α-hydrogen (pKa ~18) .

Stability and Handling Considerations

Propriétés

IUPAC Name |

ethyl 2-acetamidopent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-6-8(10-7(3)11)9(12)13-5-2/h1,8H,5-6H2,2-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFOCHGENVPUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC#C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.